molecular formula C15H26ClNO B5090789 1-(1-adamantyl)-2-(propylamino)ethanone hydrochloride

1-(1-adamantyl)-2-(propylamino)ethanone hydrochloride

Cat. No.: B5090789
M. Wt: 271.82 g/mol
InChI Key: LWXWKXMDTRXNOJ-UHFFFAOYSA-N
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Description

1-(1-Adamantyl)-2-(propylamino)ethanone hydrochloride is a synthetic organic compound characterized by the presence of an adamantyl group, a propylamino group, and an ethanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-adamantyl)-2-(propylamino)ethanone hydrochloride typically involves the following steps:

    Formation of the Adamantyl Intermediate: The adamantyl group is introduced through a Friedel-Crafts alkylation reaction, where adamantane is reacted with a suitable alkylating agent in the presence of a Lewis acid catalyst such as aluminum chloride.

    Introduction of the Propylamino Group: The adamantyl intermediate is then reacted with a propylamine derivative under basic conditions to form the propylamino-adamantyl intermediate.

    Formation of the Ethanone Moiety:

    Hydrochloride Salt Formation: The free base is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

1-(1-Adamantyl)-2-(propylamino)ethanone hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to form alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the adamantyl or propylamino groups using reagents such as alkyl halides or sulfonates.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base, sulfonates in polar aprotic solvents.

Major Products Formed

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols, amines.

    Substitution: Alkylated or sulfonated derivatives.

Scientific Research Applications

1-(1-Adamantyl)-2-(propylamino)ethanone hydrochloride has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacological agent, particularly in the development of antiviral and anticancer drugs.

    Materials Science: Its unique structural features make it a candidate for the synthesis of novel materials with specific properties, such as high thermal stability and rigidity.

    Biological Studies: The compound is used in studies to understand its interaction with biological macromolecules and its effects on cellular processes.

    Industrial Applications: It is explored for use in the production of specialty chemicals and as a precursor for the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of 1-(1-adamantyl)-2-(propylamino)ethanone hydrochloride involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or ion channels, modulating their activity and leading to physiological effects.

    Pathways Involved: It can influence signaling pathways, such as those involved in cell proliferation, apoptosis, or immune response, depending on its specific application and target.

Comparison with Similar Compounds

1-(1-Adamantyl)-2-(propylamino)ethanone hydrochloride can be compared with other similar compounds to highlight its uniqueness:

    Similar Compounds: 1-(1-adamantyl)ethanone, 1-(1-adamantyl)-2-aminoethanone, 1-(1-adamantyl)-2-(methylamino)ethanone.

    Uniqueness: The presence of the propylamino group in this compound provides distinct chemical reactivity and biological activity compared to its analogs. This makes it a valuable compound for specific applications where these properties are desired.

Properties

IUPAC Name

1-(1-adamantyl)-2-(propylamino)ethanone;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25NO.ClH/c1-2-3-16-10-14(17)15-7-11-4-12(8-15)6-13(5-11)9-15;/h11-13,16H,2-10H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWXWKXMDTRXNOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNCC(=O)C12CC3CC(C1)CC(C3)C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.82 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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